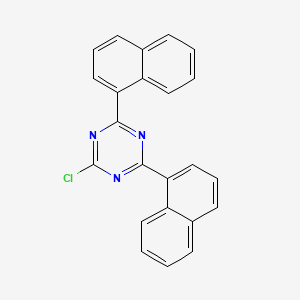

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine

Description

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine (CAS No. 78941-32-9) is a triazine derivative with the molecular formula C23H14ClN3. It is a white to off-white powder with a purity of ≥99%, primarily used as an intermediate in pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) under development . Its structure features two 1-naphthyl substituents at the 4- and 6-positions of the triazine ring, contributing to high steric bulk and extended π-conjugation, which are advantageous for electronic applications . The compound is industrially synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and naphthalen-1-ol derivatives under catalytic conditions . Key properties include stability under inert storage conditions and compatibility with coupling reagents in peptide synthesis .

Properties

IUPAC Name |

2-chloro-4,6-dinaphthalen-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3/c24-23-26-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(27-23)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKCYBIGRDRFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-32-9 | |

| Record name | 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-1-ylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-1-yl groups.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The naphthalen-1-yl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted triazines with various functional groups.

- Oxidized or reduced derivatives of the naphthalen-1-yl groups.

- Coupled products with extended aromatic systems.

Scientific Research Applications

Organic Electronics

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a dopant in host materials enhances the efficiency and stability of these devices.

Case Study:

A study demonstrated that incorporating this compound into an OLED structure significantly improved the device's luminous efficiency and operational stability compared to devices without the dopant .

Material Science

In material science, this compound serves as a building block for synthesizing various polymers and nanomaterials. Its triazine core provides rigidity and thermal stability, making it suitable for high-performance materials.

Data Table: Properties of Polymers Synthesized with 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Poly(triazine) | 300 | 50 | Aerospace |

| Triazine-based Resin | 250 | 60 | Automotive components |

| Conductive Polymer | 200 | 40 | Flexible electronics |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. The triazine moiety is known for its ability to interact with biological targets effectively.

Case Study:

A recent pharmacological study found that modifications of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine depends on its application:

In Pharmaceuticals: It interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity.

In Materials Science: The compound’s ability to form stable, conjugated systems allows it to participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine and Analogues

Industrial and Environmental Considerations

- OLED Intermediates : Both 1-naphthyl and 2-naphthyl derivatives are prioritized in OLED development due to their luminescent properties, though synthesis costs for naphthyl-containing compounds are higher .

- Herbicides: Propazine (CAS 139-40-2) highlights the role of triazines in agriculture, where isopropylamino groups confer herbicidal activity through inhibition of photosynthesis .

Research Findings and Data

Table 2: Comparative Reactivity in Nucleophilic Substitutions

Key Observations:

- Bulky naphthyl groups hinder reactions with phosphines, limiting utility in coupling reagents compared to diphenoxy or piperidinyl derivatives .

- Morpholinyl and piperidinyl substituents balance reactivity and stability, making them versatile in medicinal chemistry .

Biological Activity

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine (CAS No. 78941-32-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine is , with a molecular weight of approximately 367.83 g/mol. It is characterized by the presence of a triazine ring substituted with two naphthyl groups and one chlorine atom.

| Property | Value |

|---|---|

| CAS No. | 78941-32-9 |

| Molecular Formula | C23H14ClN3 |

| Molecular Weight | 367.83 g/mol |

| Solubility | Varies by solvent |

Anticancer Properties

Recent studies have investigated the anticancer properties of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine against various cancer cell lines. The compound has demonstrated notable cytotoxicity in vitro.

Case Study Findings:

- Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that the compound exhibits significant antiproliferative activity. For instance, it inhibited cell growth in cervical cancer (SiSo) and bladder cancer (RT-112) cell lines with IC values ranging from 5.37 to 8.13 µM .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of specific cell signaling pathways associated with tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine can be attributed to its structural components:

- Naphthyl Substituents : The presence of naphthyl groups enhances lipophilicity and may facilitate interaction with cellular membranes or target proteins.

- Chlorine Atom : The chlorine substituent is believed to play a crucial role in modulating the electronic properties of the molecule, influencing its binding affinity to biological targets.

Comparative Analysis

To contextualize the activity of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine within a broader spectrum of triazine derivatives, a comparative analysis with other known compounds is useful:

| Compound Name | IC (µM) | Target Cancer Cell Lines |

|---|---|---|

| 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine | 5.37 - 8.13 | SiSo, RT-112 |

| Cisplatin | 0.24 - 1.96 | Various |

| Another Triazine Derivative | 2.38 - 8.13 | Various |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine, and what challenges arise due to the naphthalene substituents?

- Answer: The compound can be synthesized via Grignard reactions or Friedel-Crafts alkylation using cyanuric chloride as a starting material. For example, analogous triazine derivatives with biphenyl groups were prepared via Grignard reactions followed by Friedel-Crafts steps . Challenges include steric hindrance from bulky naphthalen-1-yl groups, which may reduce reaction yields, and potential electronic effects (e.g., electron-donating substituents lowering reactivity of the triazine core) . Solubility limitations in polar solvents (e.g., toluene is often required) also necessitate careful solvent selection .

Q. How can researchers verify the purity and structural integrity of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine?

- Answer: Key techniques include:

- FTIR and ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight validation.

- Melting point analysis (expected range: 138–140°C for analogous diphenyl derivatives) .

- Chromatography (HPLC/TLC) to assess purity, given the compound’s limited solubility in common solvents .

Advanced Research Questions

Q. How do electron-withdrawing (chloro) and electron-donating (naphthalen-1-yl) substituents influence the reactivity of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine in cross-coupling or condensation reactions?

- Answer: The chloro group enhances electrophilicity at the triazine core, enabling nucleophilic substitutions (e.g., with amines or phosphines). However, the naphthalen-1-yl groups may donate electron density via conjugation, partially offsetting this reactivity. Studies on diphenyl analogues show that such substituents stabilize intermediates like P-triazinylphosphonium chlorides , which decompose readily unless aromatic groups (e.g., phenoxy) are present . Computational modeling of charge distribution is recommended to predict reactivity .

Q. What methodologies are effective for evaluating the electronic transport properties of this compound in organic electronic devices (e.g., OLEDs)?

- Answer:

- Cyclic voltammetry (CV) to determine HOMO/LUMO levels and bandgap.

- Time-of-flight (TOF) measurements or space-charge-limited current (SCLC) analysis to assess charge carrier mobility.

- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperatures >300°C are typical for triazine derivatives) .

- Device fabrication via spin-coating or vacuum deposition, with performance benchmarking against standard electron transport layers (e.g., Alq₃) .

Q. How does steric bulk from naphthalen-1-yl groups impact the formation of reactive intermediates (e.g., triazinylammonium salts) in peptide coupling applications?

- Answer: Bulky substituents hinder the formation of triazinylammonium intermediates , critical for activating carboxylic acids in peptide synthesis. For example, smaller alkoxy groups (e.g., methoxy) in 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) facilitate stable intermediate formation, whereas larger aryl groups may require additives like DABCO to stabilize reactive species . Steric effects can be quantified using molecular dynamics simulations .

Methodological Safety Considerations

Q. What safety protocols are critical when handling 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine in synthetic workflows?

- Answer:

- Use fume hoods and PPE (gloves, goggles) due to hazards like eye damage (Hazard Statement: H318) .

- Avoid inhalation; employ solvent traps during vacuum evaporation.

- Dispose of waste via halogenated solvent protocols, as chloro-triazines may generate toxic byproducts .

- Monitor for skin irritation; rinse immediately with water and seek medical attention if exposed .

Data Contradictions and Resolution

- Contradiction: notes that electron-donating substituents (e.g., alkylamino) reduce triazine reactivity, while shows phenoxy groups stabilize reactive intermediates.

- Resolution: Aromatic substituents (e.g., naphthalen-1-yl) balance steric and electronic effects. Researchers should tailor substituents based on desired reactivity—e.g., phenoxy for stability in phosphonium salts vs. methoxy for peptide coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.